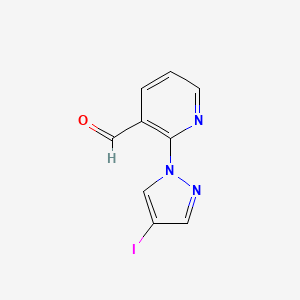
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of an iodine atom at the 4-position of the pyrazole ring and an aldehyde group at the 3-position of the pyridine ring makes this compound unique and versatile for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 4-iodopyrazole with 3-pyridinecarboxaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom and the aldehyde group can facilitate interactions with various molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1-Cyclopentyl-4-iodo-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
Comparison: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, along with the functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new compounds with potential biological and industrial applications .
Eigenschaften
Molekularformel |
C9H6IN3O |
|---|---|
Molekulargewicht |
299.07 g/mol |
IUPAC-Name |
2-(4-iodopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H |
InChI-Schlüssel |
LQUZHTOBPSHCJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


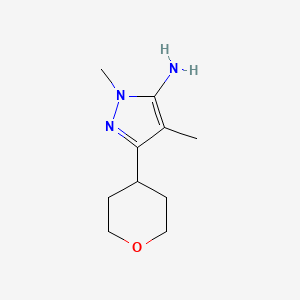
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
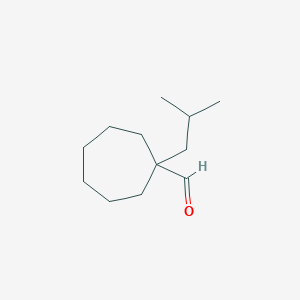
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)
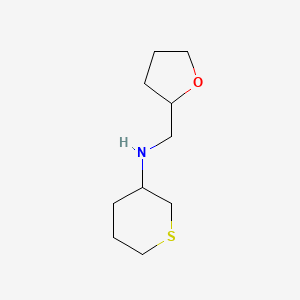


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)

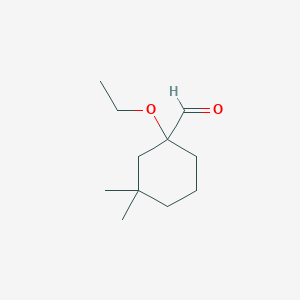

![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
